molecular formula C10H15N5O11P2 B7824585 [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B7824585
M. Wt: 443.20 g/mol
InChI Key: QGWNDRXFNXRZMB-UHFFFAOYSA-N
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Description

The compound [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is a complex organic molecule that belongs to the class of nucleotides. This compound is structurally related to nucleic acids and plays a crucial role in various biochemical processes. It is characterized by the presence of a purine base, a ribose sugar, and a phosphate group, making it a key component in the synthesis and function of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Purine Base: The purine base, 2-amino-6-oxo-3H-purine, is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds under controlled conditions.

    Attachment of the Ribose Sugar: The ribose sugar is attached to the purine base through a glycosidic bond formation. This step often requires the use of protecting groups to ensure selective reaction at the desired position.

    Phosphorylation: The final step involves the phosphorylation of the ribose sugar to introduce the phosphono hydrogen phosphate group. This is typically achieved using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the use of high-purity reagents, stringent control of reaction conditions, and efficient purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the phosphate group, converting it to different phosphonate derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group on the purine base can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like ammonia or amines, carried out in polar solvents such as water or alcohols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biochemical properties and applications.

Scientific Research Applications

Chemistry

In chemistry, [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is used as a building block for the synthesis of more complex nucleotides and nucleic acids. It is also employed in studies of nucleotide analogs and their interactions with enzymes and other biomolecules.

Biology

In biological research, this compound is crucial for studying the mechanisms of DNA and RNA synthesis, repair, and replication. It serves as a substrate for various enzymes involved in nucleic acid metabolism and is used in assays to investigate enzyme kinetics and inhibition.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis in pathogens and cancer cells.

Industry

In the industrial sector, this compound is used in the production of nucleic acid-based products, including diagnostic kits and therapeutic agents. It is also employed in the development of new materials with specific biochemical properties.

Mechanism of Action

The mechanism of action of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate involves its incorporation into nucleic acids. The compound acts as a substrate for DNA and RNA polymerases, enzymes that catalyze the synthesis of nucleic acids. By incorporating into the growing nucleic acid chain, it can disrupt normal synthesis and function, leading to the inhibition of cell proliferation in pathogens and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): ATP is a nucleotide that serves as a primary energy carrier in cells. It shares structural similarities with [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate but has three phosphate groups.

    Guanosine Monophosphate (GMP): GMP is another nucleotide involved in various biochemical processes. It has a similar purine base but differs in the sugar and phosphate groups.

    Cytidine Triphosphate (CTP): CTP is a nucleotide used in the synthesis of RNA. It has a different base (cytosine) but shares the ribose sugar and phosphate groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique biochemical reactions and interactions. Its ability to act as a substrate for nucleic acid polymerases and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNDRXFNXRZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Reactant of Route 2
[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Reactant of Route 3
[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Reactant of Route 4
[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Reactant of Route 5
[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Reactant of Route 6
[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

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